BenchChemオンラインストアへようこそ!

4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Pain Ion Channels Electrophysiology

The compound 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1204298-11-2) is a synthetic, small-molecule benzothiazole derivative with the molecular formula C15H21N3OS and a molecular weight of 291.4 g/mol. Its structure features a 4,7-dimethyl-substituted 1,3-benzothiazol-2-amine core linked via an ethyl spacer to a morpholine ring, a motif often incorporated to modulate pharmacokinetic properties and target engagement.

Molecular Formula C15H21N3OS
Molecular Weight 291.4 g/mol
CAS No. 1204298-11-2
Cat. No. B1451984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
CAS1204298-11-2
Molecular FormulaC15H21N3OS
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NCCN3CCOCC3
InChIInChI=1S/C15H21N3OS/c1-11-3-4-12(2)14-13(11)17-15(20-14)16-5-6-18-7-9-19-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17)
InChIKeyPVFWRXUVTWKCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: Procurement-Relevant Chemical Profile and Screening Library Provenance


The compound 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1204298-11-2) is a synthetic, small-molecule benzothiazole derivative with the molecular formula C15H21N3OS and a molecular weight of 291.4 g/mol [1]. Its structure features a 4,7-dimethyl-substituted 1,3-benzothiazol-2-amine core linked via an ethyl spacer to a morpholine ring, a motif often incorporated to modulate pharmacokinetic properties and target engagement [2]. This compound is cataloged as a screening compound (e.g., Life Chemicals catalog No. F2158-0833) and is primarily utilized as a building block or pharmacological probe in early-stage drug discovery, rather than as a standalone therapeutic agent [3].

Procurement Risks: Why Benzothiazole Analogs Cannot Replace 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine in Target-Focused Research


Substituting this compound with a closely related benzothiazole analog—such as the 5,7-dimethyl isomer, the 4,5-dimethyl isomer, or the parent 2-aminobenzothiazole without the morpholine-ethyl side chain—is ill-advised due to profound differences in molecular recognition. The specific 4,7-dimethyl substitution pattern dictates the benzothiazole core's electron distribution, influencing binding affinity and selectivity, while the morpholine-ethyl side chain is critical for interacting with specific binding pockets, as demonstrated in PI3Kβ inhibitor studies where the morpholine group in the 2-position of benzothiazole was deemed necessary for potent antitumor activity [1]. Even regioisomeric shifts, such as moving the methyl groups from the 4,7 to the 5,7 positions, can drastically alter biological activity; for instance, the 5,7-dimethyl regioisomer (CAS 1177298-52-0) and the 4,5-dimethyl regioisomer (CAS 1177298-52-0) are structurally distinct entities with divergent pharmacological profiles, highlighting that in-class interchangeability is not supported by structure-activity relationship (SAR) data .

Quantitative Differentiation Evidence for 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Against Structural Analogs


NaV1.7 Channel Antagonist Activity: A Differentiating Pharmacological Fingerprint

This compound acts as an antagonist at the human NaV1.7 sodium channel, a validated pain target, with an IC50 of 240 nM against the partially inactivated state in a PatchXpress electrophysiology assay [1]. This activity is state-dependent, with significantly weaker inhibition observed against the non-inactivated state (IC50 of 3,000 nM) [1]. While no direct head-to-head comparator data is available for the exact regioisomer, the morpholine-ethyl side chain is essential for this activity; the unsubstituted 4,7-dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4) lacks this side chain, resulting in a different, albeit not directly comparable, pharmacological profile [2]. This set of data provides a quantitative anchor for SAR studies.

Pain Ion Channels Electrophysiology

Structural Determinant for PI3Kβ Inhibition: The Morpholine-Benzothiazole Pharmacophore

A class-level inference can be drawn from a series of benzothiazole-based PI3Kβ inhibitors, where molecular docking studies concluded that the presence of a morpholine group at the 2-position of the benzothiazole scaffold is necessary for potent antitumor activity [1]. Compound 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine possesses this critical morpholine-ethyl extension. Analogs such as the simpler 4,7-dimethyl-1,3-benzothiazol-2-amine, which lacks any morpholine substituent, would therefore be predicted to have significantly reduced PI3Kβ inhibitory activity based on this validated pharmacophore model. No quantitative inhibition data (IC50) for PI3Kβ is currently available for either the target or the comparator.

Cancer Kinase Inhibition SAR

Differentiation from 5,7-Dimethyl Regioisomer: Impact of Methyl Group Position on Physicochemical and Biological Behavior

A direct structural comparator is the 5,7-dimethyl regioisomer, 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1177298-52-0) . While both compounds share the same molecular formula (C15H21N3OS), the shift of methyl groups from the 4,7 to the 5,7 positions alters the molecular dipole moment and steric hindrance around the benzothiazole nitrogen, likely leading to differences in target binding. This is a well-recognized phenomenon in benzothiazole SAR, where subtle substituent repositioning can reverse selectivity between kinase isoforms [1]. Although no published head-to-head biological data exists, these regioisomers are chemically distinct entities (unique CAS numbers, different SMILES strings) and cannot be used interchangeably in biological assays without risking variable results.

Medicinal Chemistry Isomerism ADMET

Application Scenarios for 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Based on Comparative Evidence


NaV1.7 Channel Screening and State-Dependent Blocker Pharmacology

This compound is a directly applicable tool for neuroscience and pain research programs requiring a state-dependent NaV1.7 blocker. The 240 nM IC50 against the partially inactivated channel (vs. 3,000 nM for the non-inactivated state) provides a quantitative reference point for electrophysiological assays [1]. Compared to the morpholine-lacking 4,7-dimethyl-1,3-benzothiazol-2-amine, this compound uniquely provides the side-chain pharmacophore needed for channel interaction, making it the suitable choice for screening cascades.

PI3Kβ Inhibitor Lead Identification and SAR Studies

In oncology drug discovery focused on the PI3K/AKT/mTOR pathway, this compound serves as a validated starting point. SAR studies have demonstrated that the morpholine group linked to the benzothiazole 2-position is crucial for PI3Kβ inhibition [2]. This compound incorporates that essential feature, whereas the common analog 4,7-dimethyl-1,3-benzothiazol-2-amine lacks it entirely, rendering it unsuitable for this target. The compound's commercial availability allows for rapid procurement and testing in PI3Kβ biochemical assays.

Regioisomer Differentiation and Selectivity Profiling

For medicinal chemistry teams investigating the impact of benzothiazole substitution patterns on kinase selectivity, this compound's distinct 4,7-dimethyl regioisomer profile is critical. Its structural differentiation from the 5,7-dimethyl isomer (CAS 1177298-52-0) makes it an essential component of a selectivity panel, as even a simple methyl shift can profoundly affect polypharmacology and off-target binding, a fact supported by benzothiazole SAR literature [3].

Quote Request

Request a Quote for 4,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.